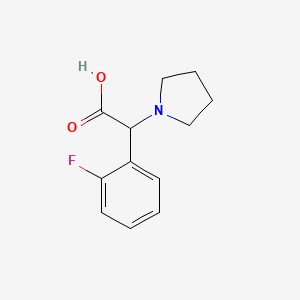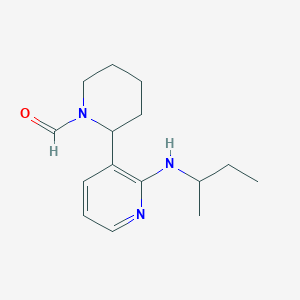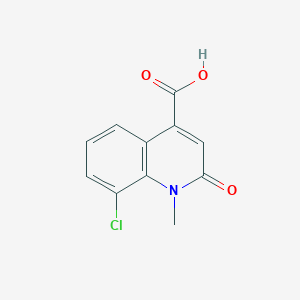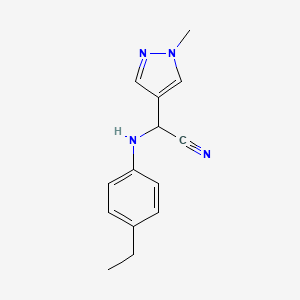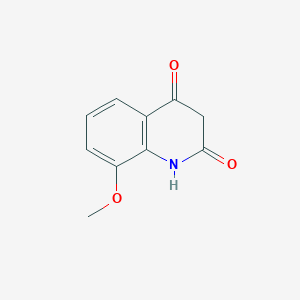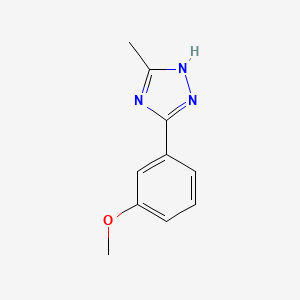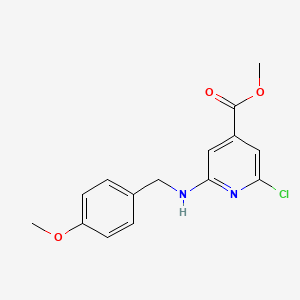
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is an organic compound that belongs to the class of isonicotinates. This compound is characterized by the presence of a chloro group, a methoxybenzylamino group, and a methyl ester group attached to an isonicotinic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate typically involves a multi-step process. One common method includes the reaction of 2-chloroisonicotinic acid with 4-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of new amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloro-6-((4-methoxyphenyl)amino)isonicotinate
- Methyl 2-chloro-6-((4-methoxybenzyl)amino)benzoate
- Methyl 2-chloro-6-((4-methoxybenzyl)amino)pyridine
Uniqueness
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H15ClN2O3 |
|---|---|
Poids moléculaire |
306.74 g/mol |
Nom IUPAC |
methyl 2-chloro-6-[(4-methoxyphenyl)methylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-5-3-10(4-6-12)9-17-14-8-11(15(19)21-2)7-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18) |
Clé InChI |
ZTPDQQAZFAXYKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


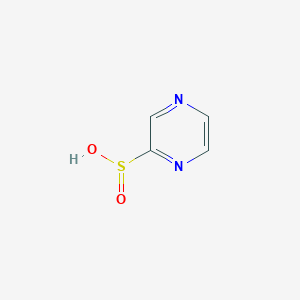
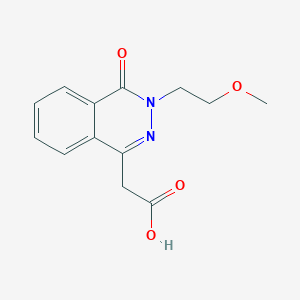
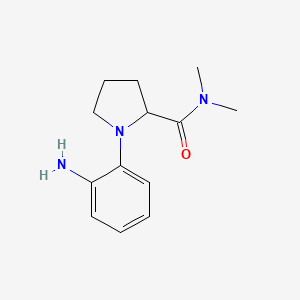

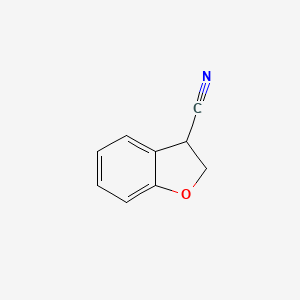
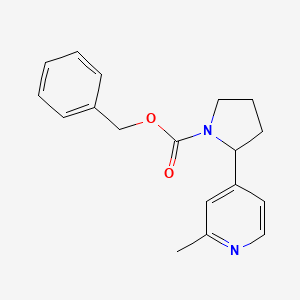
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
![(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
